molecular formula C17H12N2O5 B2407124 [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate CAS No. 1111518-46-7

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate

Cat. No.: B2407124
CAS No.: 1111518-46-7
M. Wt: 324.292
InChI Key: UCWXDKIRFLTLNS-UHFFFAOYSA-N
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Description

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate is a complex organic compound that features a unique combination of furan, oxazole, and benzoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling with benzoxazole derivatives. Common reagents used in these reactions include acetic anhydride, furan-2-carboxylic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules makes it a valuable tool for probing biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit an enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites .

Comparison with Similar Compounds

Similar Compounds

  • [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl acetate
  • [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate
  • [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)propionate

Uniqueness

Compared to similar compounds, [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c20-17(9-13-12-4-1-2-5-14(12)23-19-13)22-10-11-8-16(24-18-11)15-6-3-7-21-15/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWXDKIRFLTLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)OCC3=NOC(=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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